N3-Pentyl-1,2,5-oxadiazole-3,4-diamine synthesis and characterization
N3-Pentyl-1,2,5-oxadiazole-3,4-diamine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N³-Pentyl-1,2,5-oxadiazole-3,4-diamine
This document provides a comprehensive technical guide for the synthesis and characterization of N³-Pentyl-1,2,5-oxadiazole-3,4-diamine. The synthesis is presented as a two-stage process, commencing with the preparation of the key precursor, 3,4-diamino-1,2,5-oxadiazole (also known as 3,4-diaminofurazan, DAF), followed by a selective mono-N-alkylation via reductive amination. This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed protocols, mechanistic insights, and characterization data.
Introduction and Strategic Overview
The 1,2,5-oxadiazole (furazan) ring system is a notable heterocyclic scaffold in medicinal chemistry and materials science, often explored for its applications in energetic materials and as a bioisostere for various functional groups in pharmacologically active compounds.[1][2] The introduction of amino groups at the 3 and 4 positions provides a versatile platform for further functionalization.
This guide details a robust and logical synthetic strategy for accessing N³-Pentyl-1,2,5-oxadiazole-3,4-diamine. The absence of a direct, single-step synthesis in published literature necessitates a strategic two-step approach:
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Synthesis of 3,4-Diamino-1,2,5-oxadiazole (DAF): The foundational precursor is synthesized via the thermal cyclocondensation of diaminoglyoxime (DAG). This is a well-established and efficient method.[3]
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Selective Mono-N-Alkylation: The target molecule is then synthesized from DAF through a controlled reductive amination reaction with pentanal (valeraldehyde). This classic method involves the formation of an intermediate imine, which is subsequently reduced to the secondary amine. This approach is analogous to methods used for preparing other N-substituted diaminofurazans.[1]
This methodology is designed to be reproducible and scalable, providing a clear pathway for obtaining the target compound for further research and development.
Caption: Experimental workflow for the final synthesis step.
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Imine Formation:
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In a 250 mL round-bottom flask, dissolve 3,4-diamino-1,2,5-oxadiazole (DAF) (5.0 g, 50 mmol) in methanol (100 mL).
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To this solution, add pentanal (4.3 g, 50 mmol, 1.0 equivalent) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
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Reduction:
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (1.9 g, 50 mmol) in small portions over 15 minutes, ensuring the temperature remains below 10°C.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4 hours.
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Work-up and Isolation:
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Carefully quench the reaction by slowly adding water (50 mL).
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with ethyl acetate (3 x 75 mL).
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Purification:
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Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude material using column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to isolate the pure N³-Pentyl-1,2,5-oxadiazole-3,4-diamine.
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Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized N³-Pentyl-1,2,5-oxadiazole-3,4-diamine. The following techniques and expected results are standard for a molecule of this type. [4][5][6]
| Technique | Expected Results and Interpretation |
|---|---|
| ¹H NMR | Proton Signals: Signals corresponding to the pentyl group (triplet for terminal CH₃, multiplets for the three CH₂ groups), a triplet for the N-CH₂ group adjacent to the amine, a broad singlet for the NH proton of the pentylamino group, and a broad singlet for the primary NH₂ group. |
| ¹³C NMR | Carbon Signals: Two distinct signals for the sp² carbons of the oxadiazole ring, and five signals corresponding to the carbons of the pentyl chain. |
| FT-IR | Key Stretches (cm⁻¹): N-H stretching vibrations for both the primary (NH₂) and secondary (NH) amines (typically 3200-3500 cm⁻¹), C-H stretching for the alkyl chain (2850-3000 cm⁻¹), and C=N stretching of the furazan ring (around 1600-1650 cm⁻¹). |
| Mass Spec (HRMS) | Molecular Ion Peak: An exact mass measurement corresponding to the molecular formula C₇H₁₄N₄O, confirming the elemental composition. |
| Elemental Analysis | C, H, N Content: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values calculated for the molecular formula C₇H₁₄N₄O. |
Conclusion
This guide outlines a logical and experimentally sound pathway for the synthesis and characterization of N³-Pentyl-1,2,5-oxadiazole-3,4-diamine. By first preparing the 3,4-diaminofurazan precursor and subsequently performing a selective reductive amination, the target compound can be accessed in a controlled manner. The detailed protocols and characterization guidelines provided herein serve as a solid foundation for researchers to produce and validate this novel compound for applications in drug discovery and related scientific endeavors.
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